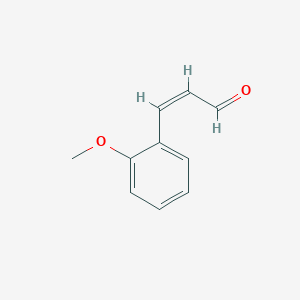

2-Methoxycinnamaldehyde

Übersicht

Beschreibung

2-Methoxycinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH₃) attached to the benzene ring. This compound is known for its presence in cinnamon oil and has a sweet, warm, spicy-floral odor with fruity undertones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxycinnamaldehyde can be synthesized through several methods:

Condensation Reaction: One common method involves the condensation of salicylaldehyde methylether with acetaldehyde under alkaline conditions.

Oxime Formation: Another method includes the formation of the corresponding oxime, followed by its reduction.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as cinnamon bark and leaf . The compound can also be synthesized in large quantities using the aforementioned chemical reactions under controlled conditions.

Analyse Chemischer Reaktionen

2-Methoxycinnamaldehyde undergoes various chemical reactions, including:

Major Products Formed:

Oxidation: Formation of 2-methoxycinnamic acid.

Reduction: Formation of 2-methoxycinnamyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxycinnamaldehyde has a wide range of applications in scientific research:

Medicine: It has shown promise in anti-inflammatory and anticancer research.

Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 2-Methoxycinnamaldehyde involves several pathways:

Antibacterial Activity: It disrupts the cell membrane of bacteria, causing leakage of cellular contents and ultimately leading to cell death.

Anti-inflammatory and Anticancer Activity: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the loss of mitochondrial membrane potential.

Vergleich Mit ähnlichen Verbindungen

- Cinnamaldehyde

- 2-Hydroxycinnamaldehyde

- 3,4-Dimethoxycinnamaldehyde

2-Methoxycinnamaldehyde stands out due to its unique combination of antibacterial, anti-inflammatory, and anticancer properties, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

1504-74-1 |

|---|---|

Molekularformel |

C10H10O2 |

Molekulargewicht |

162.18 g/mol |

IUPAC-Name |

(Z)-3-(2-methoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4- |

InChI-Schlüssel |

KKVZAVRSVHUSPL-XQRVVYSFSA-N |

SMILES |

COC1=CC=CC=C1C=CC=O |

Isomerische SMILES |

COC1=CC=CC=C1/C=C\C=O |

Kanonische SMILES |

COC1=CC=CC=C1C=CC=O |

Siedepunkt |

160.00 to 161.00 °C. @ 12.00 mm Hg |

Flammpunkt |

greater than 200 °F (NTP, 1992) |

melting_point |

111 to 115 °F (NTP, 1992) |

Key on ui other cas no. |

1504-74-1 60125-24-8 |

Physikalische Beschreibung |

O-methoxycinnamaldehyde appears as yellow crystals. (NTP, 1992) Pale yellow crystals, warm spicy floral odou |

Piktogramme |

Irritant |

Löslichkeit |

less than 0.1 mg/mL at 64 °F (NTP, 1992) slightly soluble in water miscible (in ethanol) |

Synonyme |

2-methoxycinnamaldehyde o-methoxycinnamaldehyde |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-MCA exhibits its effects through various mechanisms, primarily by inhibiting nuclear factor-κB (NF-κB) signaling. [] This inhibition occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of NF-κB. [] This cascade ultimately leads to the inhibition of TNF-α-induced proliferation and migration of human aortic smooth muscle cells. []

ANone: While the provided abstracts don't include detailed spectroscopic data, the molecular formula of 2-MCA is C10H10O2, and its molecular weight is 162.19 g/mol. For detailed spectroscopic data, refer to chemical databases like PubChem or ChemSpider.

ANone: The provided abstracts do not contain specific details on material compatibility and stability of 2-MCA under various conditions.

ANone: The provided abstracts primarily focus on the biological activity of 2-MCA and do not discuss its catalytic properties or applications.

A: Molecular docking studies have been conducted to assess the binding affinity of 2-MCA with target proteins like PTGS2, MMP9, and TLR4. [] These studies highlight the potential of computational approaches in understanding 2-MCA's interactions with biological targets. Additionally, molecular dynamics simulations were used to investigate target-ligand interaction and stability parameters of 2-MCA with renin receptor (ATP6AP2) and thymidylate kinase (DTYMK).[32]

A: While comprehensive SAR studies are not detailed in the abstracts, one study investigated the nematicidal activity of 2-MCA and related compounds, suggesting that structural characteristics like functional groups, saturation, and carbon skeleton influence toxicity. [] Another study indicated that 2-MCA, along with other cinnamaldehyde derivatives, showed stronger inhibitory effects on platelet aggregation than acetylsalicylic acid, suggesting the importance of the specific functional groups for this activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.